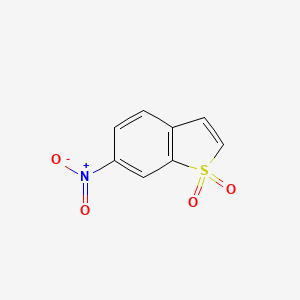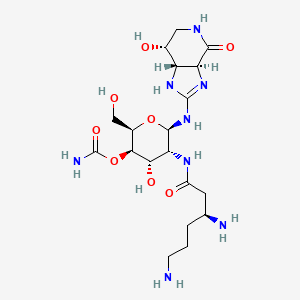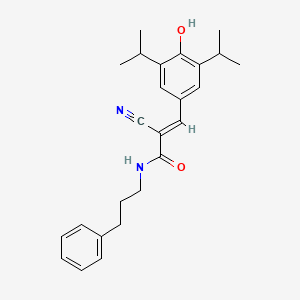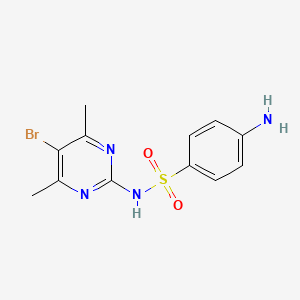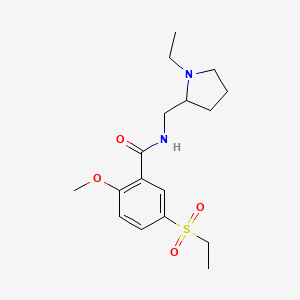
舒必利
描述
Sultopride, also known by trade names Barnetil, Barnotil, and Topral, is an atypical antipsychotic of the benzamide chemical class . It is used in Europe, Japan, and Hong Kong for the treatment of schizophrenia . It was launched by Sanofi-Aventis in 1976 .
Molecular Structure Analysis
Sultopride has the molecular formula C17H26N2O4S . Its IUPAC name is N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide . The molecular weight is 354.47 g/mol .
Physical And Chemical Properties Analysis
Sultopride has a molar mass of 354.47 g/mol . Its molecular formula is C17H26N2O4S . The IUPAC name is N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide .
科学研究应用
Neuroscience Research
Sultopride is primarily used as a selective antagonist of D2 and D3 dopamine receptors . This property makes it valuable in neuroscience research, particularly in studies related to dopamine’s role in behavior, cognition, and neurodegenerative diseases. Sultopride’s ability to modulate dopamine activity is utilized in experimental models to understand the pathophysiology of disorders like Parkinson’s disease and schizophrenia.
Psychiatric Disorder Treatment Studies
In clinical psychology, Sultopride has been shown to be effective in treating psychotic disorders, especially in managing psychomotor agitation and associated aggressiveness . Research studies focus on its use in children and adolescents with developmental disorders, exploring its efficacy and safety profile in younger populations.
Pharmacodynamics and Drug Interaction
Sultopride’s pharmacodynamics are of interest in pharmacological research. It acts as a selective antagonist at dopamine D2 and D3 receptors, which are implicated in various psychiatric conditions . Studies also examine drug interactions, particularly how Sultopride may interact with other medications and the implications for clinical practice.
Dopamine Receptor Research
Research on Sultopride’s effects on dopamine receptors provides insights into its mechanism of action . Studies compare Sultopride with other benzamide derivatives to understand differences in clinical properties and receptor affinities, which can influence treatment strategies for psychiatric conditions.
Therapeutic Use Exploration
Sultopride is used therapeutically in several countries for the treatment of schizophrenia . Research continues to explore other potential therapeutic uses, such as its effect on other psychiatric or neurological disorders, by leveraging its receptor selectivity.
Blood-Brain Barrier Penetration Studies
Investigations into Sultopride’s ability to cross the blood-brain barrier are crucial for understanding its effectiveness and side effects. Studies using cell models look at how Sultopride and similar drugs penetrate the central nervous system and the role of transporters in this process .
安全和危害
属性
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRHXEPDKXPRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23694-17-9 (hydrochloride) | |
| Record name | Sultopride [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053583792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023627 | |
| Record name | Sultopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sultopride | |
CAS RN |
53583-79-2 | |
| Record name | (±)-Sultopride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53583-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sultopride [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053583792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sultopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sultopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sultopride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULTOPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA0G3TW31W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of sultopride?
A1: Sultopride primarily acts as a dopamine antagonist, exhibiting selectivity for dopamine D2 and D3 receptors. [] This means it binds to these receptors and blocks the action of dopamine, a neurotransmitter involved in various brain functions, including mood, movement, and reward.
Q2: How does sultopride's dopamine antagonism differ from other antipsychotics?
A2: Some studies suggest that sultopride may preferentially act on dopamine receptors in specific brain regions like the mesolimbic system, as opposed to the nigrostriatal system. [] This selectivity could potentially explain its lower propensity for extrapyramidal side effects, such as movement disorders, compared to some other antipsychotics.
Q3: What are the downstream effects of sultopride's interaction with dopamine receptors?
A3: By blocking dopamine D2 receptors, sultopride can reduce dopaminergic neurotransmission. [] This action is thought to contribute to its antipsychotic effects, particularly in alleviating symptoms like agitation, hallucinations, and delusions. [, ]
Q4: How does the enantioselectivity of sultopride affect its activity?
A5: Sultopride exists as two enantiomers, (+)-sultopride and (-)-sultopride. The (-)-enantiomer demonstrates greater potency in blocking dopamine receptors compared to the (+)-enantiomer. [, ] This stereoselectivity suggests that the (-)-enantiomer likely drives the majority of its pharmacological effects.
Q5: What is the molecular formula and weight of sultopride?
A5: The molecular formula of sultopride is C15H23N3O4S, and its molecular weight is 341.43 g/mol.
Q6: Is there any spectroscopic data available for sultopride?
A6: While the provided research abstracts do not delve into detailed spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to characterize the structure of compounds like sultopride.
Q7: How is sultopride absorbed and distributed in the body?
A8: Sultopride is well-absorbed after oral administration, with peak blood levels typically observed within 1-2 hours. [] It exhibits a relatively short half-life of approximately 3-5 hours and is distributed to various tissues, including the liver, kidney, and brain. [, ]
Q8: How is sultopride metabolized and excreted?
A9: Sultopride is primarily metabolized in the liver, with O-desmethyl sultopride and oxo-sultopride being the major metabolites identified in animal studies. [] It's excreted mainly through the kidneys, with a small portion eliminated in bile and feces. []
Q9: Does the metabolism of sultopride differ between species?
A10: Yes, interspecies differences exist in sultopride metabolism. Human metabolism appears limited, with a significant portion excreted unchanged in urine. [] Conversely, rats, rabbits, and dogs extensively metabolize sultopride, resulting in lower urinary excretion of the unchanged drug. []
Q10: How do the pharmacokinetics of sultopride enantiomers differ?
A11: While the pharmacokinetic profiles of (+)-sultopride and (-)-sultopride are generally similar, some studies observe slightly higher serum concentrations of (-)-sultopride following intravenous administration in rats and rabbits. []
Q11: What types of in vitro studies have been conducted to investigate the activity of sultopride?
A12: In vitro studies have explored sultopride's effects on dopamine release from rat striatal slices. [] These studies demonstrate that sultopride can influence both spontaneous and electrically evoked dopamine release, highlighting its interaction with dopaminergic neurotransmission.
Q12: Have there been any animal models used to study the effects of sultopride?
A13: Yes, rodent models have been extensively utilized. For instance, researchers have investigated the effects of sultopride on apomorphine-induced behaviors in mice, which provides insights into its antipsychotic properties. [, ] Additionally, studies on rats have assessed its impact on prolactin secretion. [, ]
Q13: Has the efficacy of sultopride been evaluated in clinical trials?
A14: Yes, numerous clinical trials have explored the efficacy of sultopride in various psychiatric disorders, primarily schizophrenia and other conditions characterized by agitation and psychotic features. [, , , , , , , , , ]
Q14: Are there any known drug interactions with sultopride?
A14: While this Q&A primarily focuses on the scientific research surrounding sultopride and avoids discussing potential drug interactions, it's important to note that such interactions can occur. Consulting comprehensive drug databases, medical literature, and healthcare professionals remains crucial for obtaining the most up-to-date and relevant information regarding potential drug interactions.
Q15: What analytical methods are commonly employed to quantify sultopride levels?
A17: High-performance liquid chromatography (HPLC) with UV detection is a widely used method for quantifying sultopride concentrations in biological samples like plasma, red blood cells, and urine. [, ] This technique offers high sensitivity and selectivity, making it suitable for pharmacokinetic and drug monitoring studies.
Q16: Are there alternative methods for measuring sultopride levels?
A18: Besides HPLC, researchers have developed enzyme immunoassays (EIA) for measuring sultopride levels in serum. [] These assays provide a rapid and convenient alternative for monitoring sultopride concentrations in clinical settings.
Q17: What resources are available for researchers studying sultopride?
A17: A wealth of scientific literature, including published research articles, review papers, and conference proceedings, provides valuable information on sultopride. Online databases such as PubMed, ScienceDirect, and Google Scholar facilitate access to this vast knowledge base. Additionally, research institutions, universities, and pharmaceutical companies involved in drug discovery and development often possess specialized expertise and resources for studying compounds like sultopride.
Q18: When was sultopride first synthesized and introduced as a therapeutic agent?
A20: While the exact date of its initial synthesis is unclear from the provided abstracts, sultopride emerged as a therapeutic agent in the late 1960s and early 1970s, with early studies conducted in France investigating its potential in treating various psychiatric conditions. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B1682631.png)
![(2R,4'R,8a'R)-1-(2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetyl)-6'-oxotetrahydro-2'H,6'H-spiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxamide](/img/structure/B1682633.png)
